molecular formula C20H18N2O3S2 B2644483 2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide CAS No. 919758-45-5

2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide

Cat. No.: B2644483
CAS No.: 919758-45-5
M. Wt: 398.5
InChI Key: VYLRDUMUALHYMV-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an ethylsulfonyl phenyl group and an indeno-thiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indeno-thiazole core. One common method involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-one, or 2,2-dibromo-2,3-dihydroinden-1-one . The resulting intermediate is then coupled with 4-(ethylsulfonyl)phenyl acetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the thiazole ring or the ethylsulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while reduction could lead to modified thiazole or phenyl rings.

Scientific Research Applications

2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of viral replication, bacterial growth, or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    8H-Indeno[1,2-d]thiazole derivatives: These compounds share the indeno-thiazole core and exhibit similar biological activities.

    Ethylsulfonyl phenyl derivatives: Compounds with the ethylsulfonyl phenyl group may have comparable chemical reactivity and biological properties.

Uniqueness

2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-2-27(24,25)15-9-7-13(8-10-15)11-18(23)21-20-22-19-16-6-4-3-5-14(16)12-17(19)26-20/h3-10H,2,11-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLRDUMUALHYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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